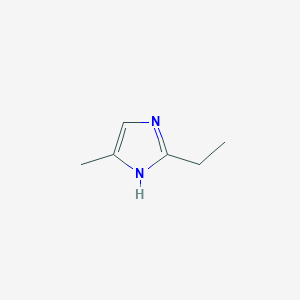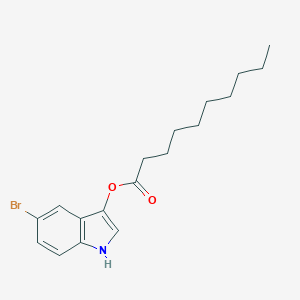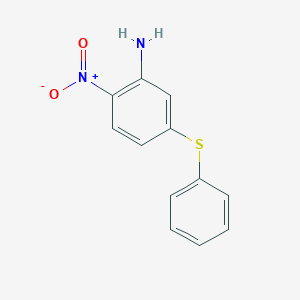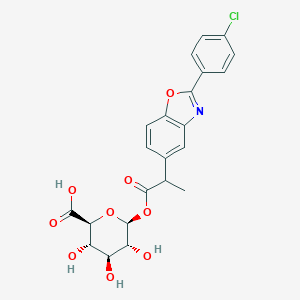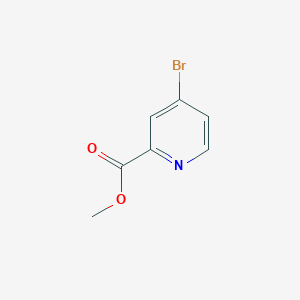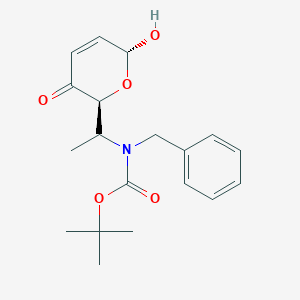![molecular formula C8H12N2O3 B144604 Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methoxy-, (3S-trans)-(9CI) CAS No. 134023-31-7](/img/structure/B144604.png)
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methoxy-, (3S-trans)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methoxy-, (3S-trans)-(9CI) is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound is also known as brevenal and is found in the marine dinoflagellate Karenia brevis.
Applications De Recherche Scientifique
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methoxy-, (3S-trans)-(9CI) has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the field of neuroscience, where it has been found to have potent neuroprotective effects. It has also been studied for its potential applications in the treatment of cancer, as it has been found to have cytotoxic effects on cancer cells.
Mécanisme D'action
The exact mechanism of action of Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methoxy-, (3S-trans)-(9CI) is not fully understood. However, it is believed to act on various cellular pathways, including the regulation of ion channels, the inhibition of protein synthesis, and the modulation of intracellular signaling pathways.
Effets Biochimiques Et Physiologiques
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methoxy-, (3S-trans)-(9CI) has been found to have various biochemical and physiological effects. It has been shown to have potent anti-inflammatory effects, as well as antioxidant and antifungal properties. It has also been found to have a positive effect on the immune system, by enhancing the production of cytokines and other immune factors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methoxy-, (3S-trans)-(9CI) is its potent biological activity, which makes it an ideal compound for use in various lab experiments. However, one of the limitations of using this compound is its complex synthesis method, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for research on Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methoxy-, (3S-trans)-(9CI). One area of research is in the development of new drugs based on the chemical structure of this compound. Another area of research is in the study of its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, there is a need for further research to understand the exact mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methoxy-, (3S-trans)-(9CI) is a unique compound with potent biological activity and potential applications in various fields of scientific research. Its complex synthesis method and limited availability make it a challenging compound to work with, but its potential benefits make it an important area of research for the future.
Méthodes De Synthèse
The synthesis of Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methoxy-, (3S-trans)-(9CI) is a complex process that involves the isolation of brevenal from Karenia brevis. The extraction of brevenal is usually done using a combination of solvent extraction and chromatography techniques. Once isolated, brevenal can be converted into Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methoxy-, (3S-trans)-(9CI) using various chemical reactions.
Propriétés
Numéro CAS |
134023-31-7 |
|---|---|
Nom du produit |
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methoxy-, (3S-trans)-(9CI) |
Formule moléculaire |
C8H12N2O3 |
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
(3S,8aS)-3-methoxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C8H12N2O3/c1-13-7-8(12)10-4-2-3-5(10)6(11)9-7/h5,7H,2-4H2,1H3,(H,9,11)/t5-,7-/m0/s1 |
Clé InChI |
PZKFPDJUJPYIFG-FSPLSTOPSA-N |
SMILES isomérique |
CO[C@H]1C(=O)N2CCC[C@H]2C(=O)N1 |
SMILES |
COC1C(=O)N2CCCC2C(=O)N1 |
SMILES canonique |
COC1C(=O)N2CCCC2C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B144522.png)


